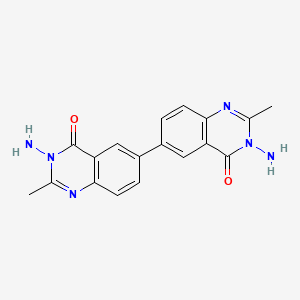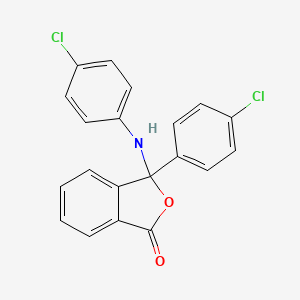![molecular formula C27H27NO3 B11091572 5-(3,4-dimethoxyphenyl)-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11091572.png)
5-(3,4-dimethoxyphenyl)-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnolin: is a natural organic compound primarily found in magnolia flowers. Its chemical name is 4-hydroxy-3-methoxybenzaldehyde . As a white crystalline solid, magnolin possesses a gentle aromatic scent. It is soluble in alcohols, ethers, and esters, making it a valuable ingredient in perfumery and flavor compositions. The compound contributes to prolonging the longevity of fragrances, imparting a soft and enduring aroma.
Preparation Methods
There are two main approaches to obtaining magnolin:
Extraction from Magnolia Flowers: This method involves solvent extraction, distillation, and crystallization steps. Magnolin is abundant in Magnolia flos (the flower of the magnolia tree), and these processes yield the compound in its natural form.
Chemical Synthesis: Alternatively, magnolin can be synthesized from benzaldehyde through a series of reactions. The synthetic route typically starts with benzaldehyde and proceeds to form the unique structure of magnolin.
Chemical Reactions Analysis
Magnolin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various derivatives.
Reduction: Reduction reactions modify the functional groups, affecting its biological activity.
Substitution: Substituents on the aromatic ring can be replaced, altering its properties. Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and Lewis acids (such as aluminum chloride). The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Magnolin has garnered attention across several scientific fields:
Medicine: Traditionally used in oriental medicine, magnolin treats headaches, nasal congestion, and inflammatory reactions. It targets the active pockets of ERK1 and ERK2, crucial signaling molecules in cancer cell metastasis. By inhibiting NF-κB transactivation, magnolin suppresses tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) production.
Chemistry: Its unique structure and biological activity make magnolin an intriguing subject for synthetic chemists and pharmacologists.
Industry: As a fragrance component, magnolin enhances perfumes and scented products.
Mechanism of Action
Magnolin’s effects stem from its interaction with molecular targets and pathways. It inhibits ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32, leading to NF-κB inhibition and reduced cell migration. By suppressing ERKs/RSK2 signaling, it modulates inflammation and cancer progression.
Comparison with Similar Compounds
While magnolin shares some features with related compounds, its unique structure sets it apart. Similar compounds include:
3,4-Dimethoxyphenylacetone: (CAS: 776-99-8): A related aldehyde with different applications.
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: (CAS: 15964-79-1): Another derivative with distinct properties.
Properties
Molecular Formula |
C27H27NO3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2,2-dimethyl-1,3,6,12c-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C27H27NO3/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-20(24)28-26(25(19)21(29)15-27)17-10-12-22(30-3)23(13-17)31-4/h5-13,19,28H,14-15H2,1-4H3 |
InChI Key |
HQALDWQZFJSRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(=C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-benzyl-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11091492.png)

![2-[1-(4-Diethylamino-phenyl)-2,2,2-trifluoro-ethylidene]-malononitrile](/img/structure/B11091498.png)
![6-amino-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091511.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-2-methoxybenzamide](/img/structure/B11091523.png)
![4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11091530.png)
![Tetrahydro-2,3b,6a-triazacyclopenta[a]pentalene-1,3-dione, 2-(4-fluorophenyl)-7-pyridin-4-yl-](/img/structure/B11091537.png)
![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B11091551.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091560.png)
![8-Ethyl-2-(4-{[(2-methylphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11091568.png)
![11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091571.png)

![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11091585.png)
